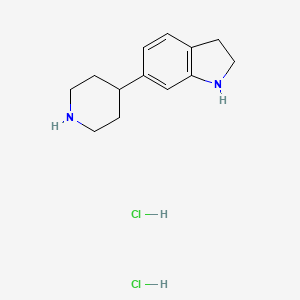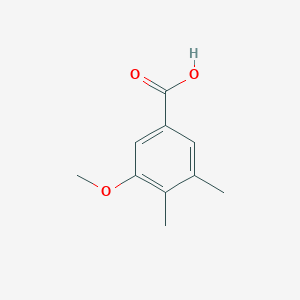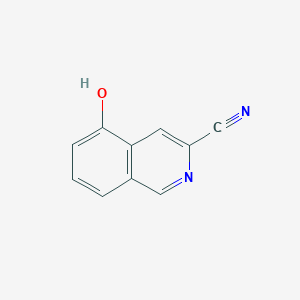
5-Hydroxyisoquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxyisoquinoline-3-carbonitrile is an organic compound with the molecular formula C10H6N2O It is a derivative of isoquinoline, characterized by the presence of a hydroxyl group at the 5th position and a cyano group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyisoquinoline-3-carbonitrile typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2).
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the Bischler-Napieralski reaction conditions to maximize yield and purity, followed by purification processes such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 5-Hydroxyisoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The hydroxyl and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学研究应用
5-Hydroxyisoquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active isoquinoline alkaloids.
Industry: Used in the development of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 5-Hydroxyisoquinoline-3-carbonitrile involves its interaction with various molecular targets. The hydroxyl and cyano groups enable it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
5-Hydroxyisoquinoline: Lacks the cyano group, making it less reactive in certain chemical reactions.
3-Hydroxyisoquinoline: The hydroxyl group is at a different position, affecting its chemical properties and reactivity.
8-Hydroxyquinoline: A related compound with significant biological activity but different structural features.
Uniqueness: 5-Hydroxyisoquinoline-3-carbonitrile is unique due to the presence of both hydroxyl and cyano groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and other research fields .
属性
分子式 |
C10H6N2O |
|---|---|
分子量 |
170.17 g/mol |
IUPAC 名称 |
5-hydroxyisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-5-8-4-9-7(6-12-8)2-1-3-10(9)13/h1-4,6,13H |
InChI 键 |
PJSDBRWXVJLKKE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(N=C2)C#N)C(=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


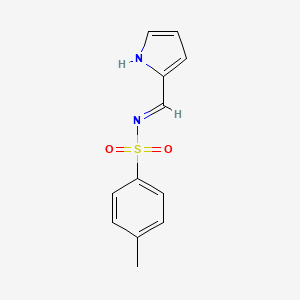
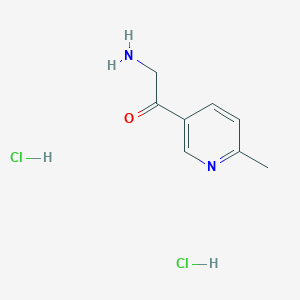
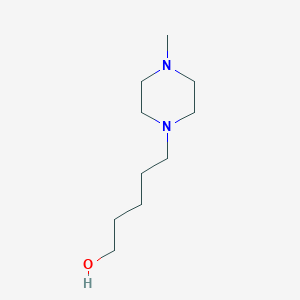
![2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B13661011.png)

![Methyl (R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate](/img/structure/B13661032.png)
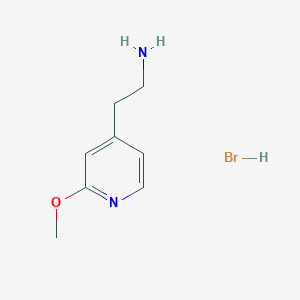

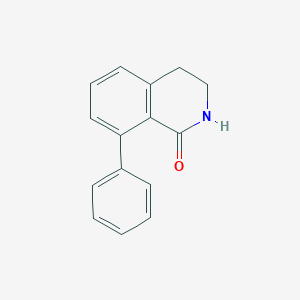
![3-Iodo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13661063.png)
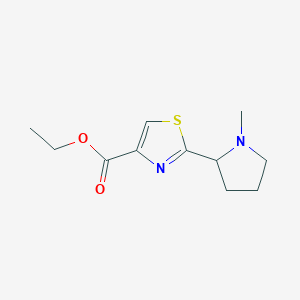
![2-(2-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661073.png)
